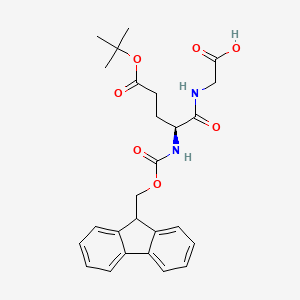
Fmoc-Glu(OtBu)-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-Glu(OtBu)-Gly-OH” is a standard Fmoc-protected derivative of Glu used in peptide synthesis . The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .
Synthesis Analysis
“Fmoc-Glu(OtBu)-Gly-OH” is widely used as a building block in peptide synthesis for the protection of amine groups . The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . A preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester is characterized by adding a decoppering agent and solvent according to a certain ratio, the pH value of the regulator solution is 8~9, obtaining Glu (OtBu); adding the protection reagent of Fmoc group again in Glu (OtBu), the pH value of the regulator solution is 8~9, reacting for 7~10 hours, again through acidifying, extraction, crystallization, obtaining fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .Molecular Structure Analysis
The molecular formula of “Fmoc-Glu(OtBu)-Gly-OH” is C24H27NO6 . The molecular weight is 425.5 .Chemical Reactions Analysis
“Fmoc-Glu(OtBu)-Gly-OH” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical And Chemical Properties Analysis
“Fmoc-Glu(OtBu)-Gly-OH” is a white to slight yellow to beige powder . It has an optical activity of [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .Wissenschaftliche Forschungsanwendungen
Self-Assembled Structures
Fmoc-Glu(OtBu)-Gly-OH is involved in the study of self-assembled structures formed by Fmoc-protected single amino acids. These structures are analyzed under various conditions, including different concentrations, temperatures, and pH levels. The unique self-assembled structures of Fmoc-Glu(OtBu)-Gly-OH have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Synthesis of Peptides
The compound is used in the efficient Fmoc/solid-phase synthesis of peptides. It is part of the process of synthesizing complex peptide structures, demonstrating the utility of Fmoc amino acids in peptide assembly. This is critical for the development of peptides for various applications, including therapeutic agents (Perich, 2009).
Artificial Receptors
In research focusing on artificial receptors, Fmoc-Glu(OtBu)-Gly-OH is used in the synthesis of cyclic peptides containing a δ-sugar amino acid. These macrocycles exhibit binding properties towards specific ligands, which can be instrumental in the development of novel receptor models (Billing & Nilsson, 2005).
Study of Aspartimide Formation
The compound is also studied in the context of aspartimide formation in peptide synthesis. This research is crucial for understanding and preventing undesired reactions during peptide synthesis, which is essential for producing accurate and functional peptides (Mergler et al., 2001).
Enantioseparation Studies
Fmoc-Glu(OtBu)-Gly-OH is involved in studies focusing on the enantioseparation of N-Fmoc amino acids. Such research is significant in the field of chiral chemistry and has implications for the synthesis of enantiomerically pure compounds (Hong-li, 2005).
Peptide Synthesis and Drug Research
Finally, this compound plays a role in the solid-phase synthesis of complex peptides and potentially in the development of new pharmaceuticals. Its application in the synthesis of peptides with specific terminal amino acids is an area of active research (Breipohl et al., 2009).
Wirkmechanismus
Target of Action
Fmoc-Glu(OtBu)-Gly-OH is primarily used as a building block in the field of peptide synthesis . It is a derivative of glutamic acid, an important amino acid involved in various metabolic processes .
Mode of Action
The compound Fmoc-Glu(OtBu)-Gly-OH interacts with its targets through the process of solid-phase peptide synthesis (SPPS) . In this process, the compound is used to couple glutamic acid into peptide sequences . The Fmoc group (Fluorenylmethyloxycarbonyl) serves as a protective group for the amino acid during the synthesis process .
Biochemical Pathways
Fmoc-Glu(OtBu)-Gly-OH plays a role in the synthesis of peptides, which are involved in numerous biochemical pathways. Peptides can act as hormones, neurotransmitters, or cell signaling molecules, affecting a wide range of physiological processes .
Pharmacokinetics
The pharmacokinetics of Fmoc-Glu(OtBu)-Gly-OH, like other compounds used in peptide synthesis, are complex and depend on the specific conditions of the synthesis process . Factors such as the choice of solvent, temperature, and reaction time can all influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of the action of Fmoc-Glu(OtBu)-Gly-OH is the successful synthesis of peptides. These peptides can have a wide range of effects at the molecular and cellular level, depending on their specific sequence and structure .
Action Environment
The action, efficacy, and stability of Fmoc-Glu(OtBu)-Gly-OH are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reactants . Proper storage of the compound is also crucial for maintaining its stability and efficacy .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLNQUBUIXIMLG-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-Gly-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2696699.png)
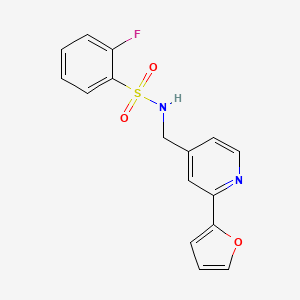
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)
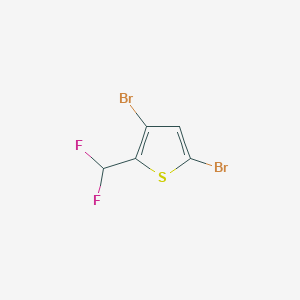
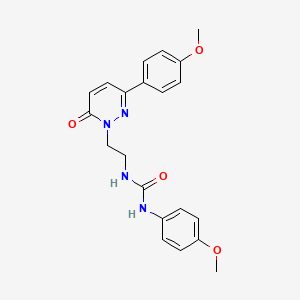

![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
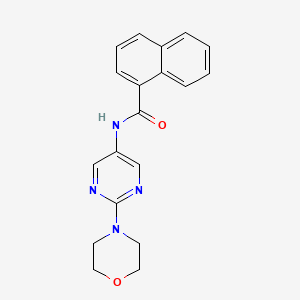
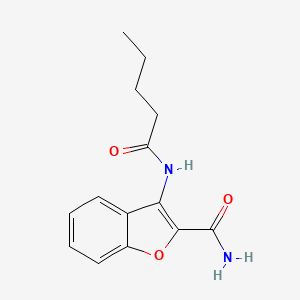

![5-Bromopyrido[4,3-d]pyrimidine](/img/structure/B2696715.png)
